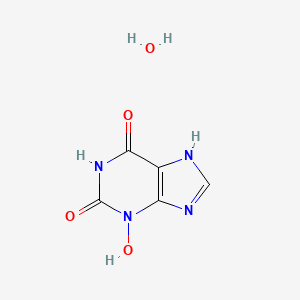
3-Hydroxyxanthine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyxanthine hydrate is a derivative of xanthine, a purine base found in most body tissues and fluids It is a crystalline compound that incorporates water molecules into its structure, forming a hydrate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyxanthine hydrate typically involves the hydroxylation of xanthine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reagents, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyxanthine hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to xanthine or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,7-dihydroxyxanthine, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyxanthine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other purine derivatives.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 3-Hydroxyxanthine hydrate involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, such as xanthine oxidase. By inhibiting these enzymes, it can modulate the levels of uric acid and other metabolites, potentially offering therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Xanthine: The parent compound, which lacks the hydroxyl group.
7-Hydroxyxanthine: Another hydroxylated derivative with different properties.
Caffeine: A methylated xanthine derivative with stimulant effects.
Uniqueness: 3-Hydroxyxanthine hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its hydrate form also influences its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64038-49-9 |
|---|---|
Molekularformel |
C5H6N4O4 |
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
3-hydroxy-7H-purine-2,6-dione;hydrate |
InChI |
InChI=1S/C5H4N4O3.H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;/h1,12H,(H,6,7)(H,8,10,11);1H2 |
InChI-Schlüssel |
BGQLASDHWPLTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O |
Verwandte CAS-Nummern |
13479-29-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


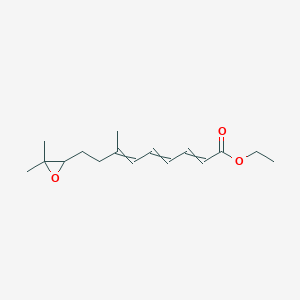
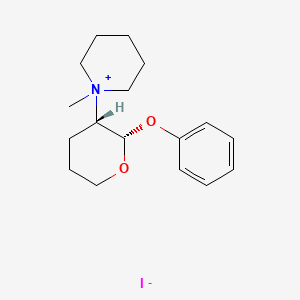
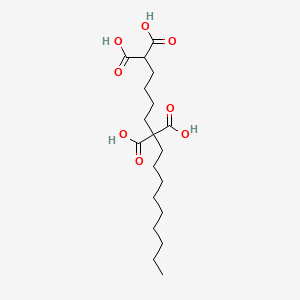
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
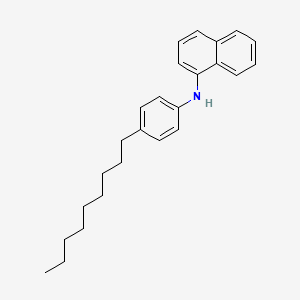
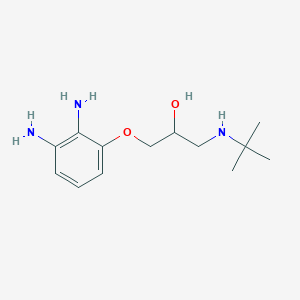
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
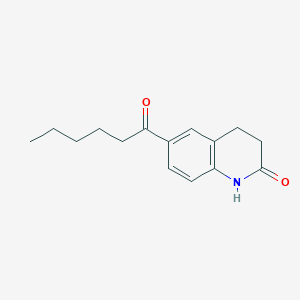
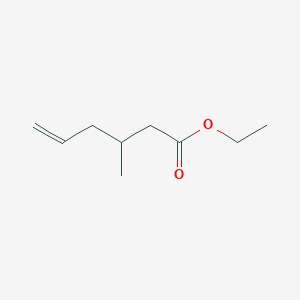
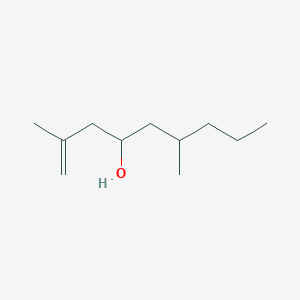
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
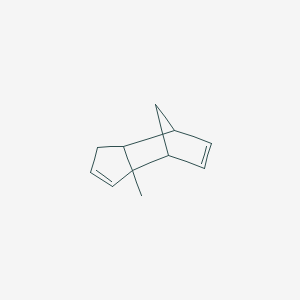
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
